molecular formula C15H13N3S B14142988 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 861140-06-9

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14142988
CAS No.: 861140-06-9
M. Wt: 267.4 g/mol
InChI Key: OZUDFMNCWCNUQS-UHFFFAOYSA-N
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Description

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with a propyl group at position 3, a sulfanylidene group at position 1, and a carbonitrile group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 1,2-diaminobenzene with a propyl aldehyde in the presence of a catalyst such as acetic acid, followed by cyclization with a suitable reagent to form the pyrido[1,2-a]benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-propyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-propyl-1-((3-pyridinylmethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-propyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

861140-06-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C15H13N3S/c1-2-5-10-8-14(19)18-13-7-4-3-6-12(13)17-15(18)11(10)9-16/h3-4,6-8,17H,2,5H2,1H3

InChI Key

OZUDFMNCWCNUQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N

solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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